2,5-Dioxopyrrolidin-1-yl 1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate is an organic compound with potential applications in various scientific fields. It is known for its unique structure, which includes a pyrrolidine ring and a benzyloxycarbonyl group. This compound is often used in research related to life sciences and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with benzyloxycarbonyl-protected amino acids. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would require optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl protecting group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolidine derivatives, while reduction can produce deprotected amino acid derivatives.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, allowing the compound to interact with enzymes or other proteins. This interaction can lead to the formation of covalent bonds or the inhibition of enzyme activity, depending on the specific context .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate
- 2,5-Dioxopyrrolidin-1-yl (s)-2-(((benzyloxy)carbonyl)amino)pentanoate
Uniqueness
2,5-Dioxopyrrolidin-1-yl 1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate is unique due to its specific structure, which includes a pyrrolidine ring and a benzyloxycarbonyl-protected amino acid. This structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O7/c23-15-8-9-16(24)22(15)29-18(26)14-7-4-10-21(14)17(25)11-20-19(27)28-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEIDHODHKSHNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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